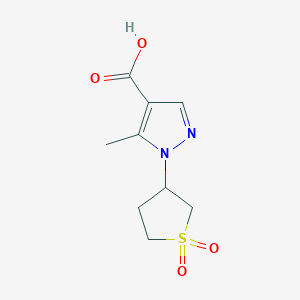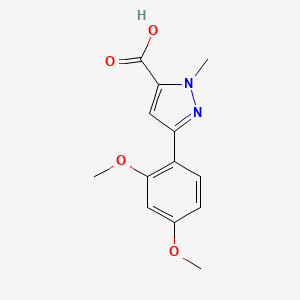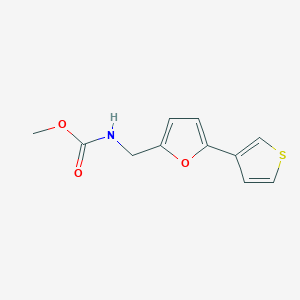
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule that contains a carbamate group (NHCOO-) and a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen). The furan ring is substituted with a thiophen-3-yl group (a five-membered ring containing four carbon atoms and a sulfur atom) and a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring, a thiophene ring, and a carbamate group. These functional groups could potentially engage in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiophene rings, as well as the carbamate group. The furan ring is known to participate in electrophilic aromatic substitution reactions, while the carbamate group can undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the carbamate group) would influence properties like solubility, melting point, and boiling point .Mécanisme D'action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Furan derivatives
, on the other hand, are also known to exhibit a wide range of biological activities. For example, some indole derivatives, which contain a furan ring, have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate is a popular insecticide in laboratory experiments due to its effectiveness and low toxicity to mammals. However, it is important to note that it can still have some physiological effects, and proper safety measures should be taken when handling it.
Orientations Futures
There are several future directions for research involving Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate. One area of interest is the development of new formulations that can improve its effectiveness and reduce its environmental impact. Another area of research is the investigation of the effects of this compound on non-target organisms, such as soil microorganisms and aquatic invertebrates. Additionally, there is a need for further studies to investigate the potential long-term effects of this compound exposure on human health.
Méthodes De Synthèse
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate can be synthesized through a multi-step process involving the reaction of furan-2-carboxylic acid with thiophen-3-ylmethanol, followed by the conversion of the resulting ester to the corresponding carbamate using methyl isocyanate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
Methyl ((5-(thiophen-3-yl)furan-2-yl)methyl)carbamate has been extensively studied for its insecticidal properties and has been used in various scientific research studies. It has been shown to be effective against a wide range of insect pests, including aphids, whiteflies, and thrips. This compound has also been used in studies to investigate the effects of insecticides on non-target organisms, such as bees and butterflies.
Safety and Hazards
Propriétés
IUPAC Name |
methyl N-[(5-thiophen-3-ylfuran-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-14-11(13)12-6-9-2-3-10(15-9)8-4-5-16-7-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTAWUAHSHXEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1=CC=C(O1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B2583994.png)
![1-(2,5-dimethylbenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2583996.png)

![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2583998.png)
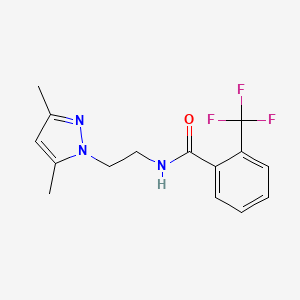
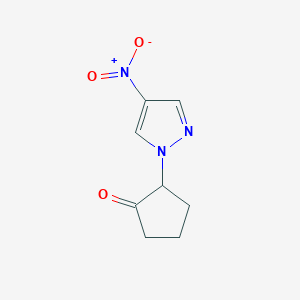


![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2584009.png)
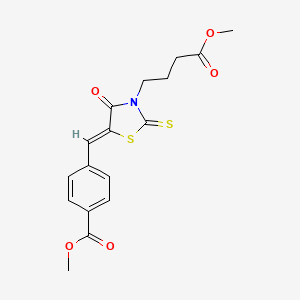
![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)
![4-[(4-chlorophenyl)sulfanyl]-N-(2,6-diethylphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2584012.png)
